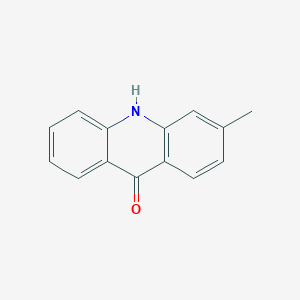
1,1,1-trifluoro-N-(2-iodobenzyl)-N-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-trifluoro-N-(2-iodobenzyl)-N-methylmethanamine is an organic compound that features both trifluoromethyl and iodinated benzyl groups. These functional groups are known for their unique chemical properties, making the compound valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoro-N-(2-iodobenzyl)-N-methylmethanamine typically involves the introduction of the trifluoromethyl group and the iodinated benzyl group into the methanamine structure. Common synthetic routes include:
Electrophilic Iodination: Using elemental iodine or iodides to introduce the iodine atom into the benzyl group.
Trifluoromethylation: Incorporating the trifluoromethyl group through reactions with trifluoromethylating agents.
Industrial Production Methods
Industrial production methods often involve large-scale reactions in controlled environments to ensure high yield and purity. Techniques such as catalytic hydrogenolysis and vapor-phase reactions are employed to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-trifluoro-N-(2-iodobenzyl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of secondary amines.
Substitution: The iodine atom in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as sodium azide or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodinated benzyl alcohols, while substitution reactions can produce various derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
1,1,1-trifluoro-N-(2-iodobenzyl)-N-methylmethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 1,1,1-trifluoro-N-(2-iodobenzyl)-N-methylmethanamine involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The iodinated benzyl group can participate in halogen bonding, influencing the compound’s binding affinity to specific targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-trifluoro-N-(2-iodobenzyl)methanamine: Similar structure but lacks the methyl group on the nitrogen atom.
1,1,1-trifluoro-N-(2-bromobenzyl)-N-methylmethanamine: Similar structure with a bromine atom instead of iodine.
Uniqueness
1,1,1-trifluoro-N-(2-iodobenzyl)-N-methylmethanamine is unique due to the presence of both trifluoromethyl and iodinated benzyl groups, which impart distinct chemical properties.
Eigenschaften
Molekularformel |
C9H9F3IN |
|---|---|
Molekulargewicht |
315.07 g/mol |
IUPAC-Name |
1,1,1-trifluoro-N-[(2-iodophenyl)methyl]-N-methylmethanamine |
InChI |
InChI=1S/C9H9F3IN/c1-14(9(10,11)12)6-7-4-2-3-5-8(7)13/h2-5H,6H2,1H3 |
InChI-Schlüssel |
IVDKHWGWFSGPGV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CC=CC=C1I)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13969820.png)
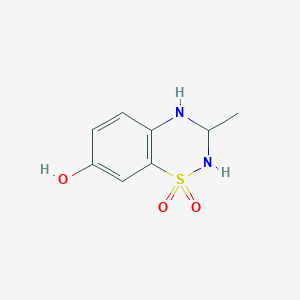
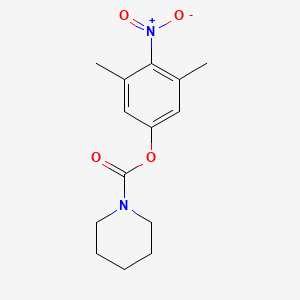

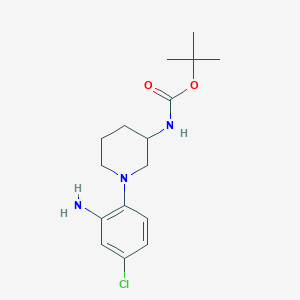
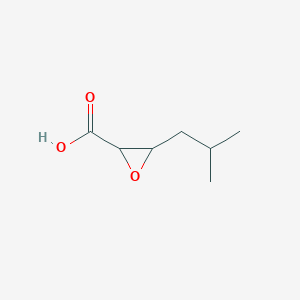
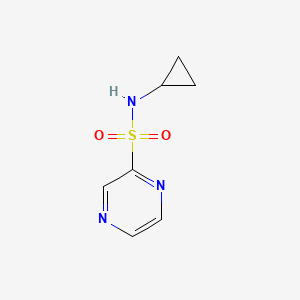

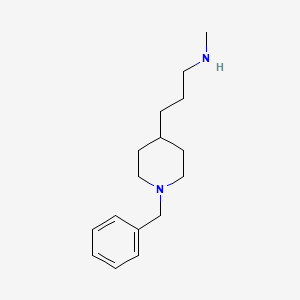
![N-(2-{[2-(Dimethylamino)-5-methylphenyl][(pyridin-2-yl)amino]methyl}-4-methylphenyl)-N-methylformamide](/img/structure/B13969890.png)
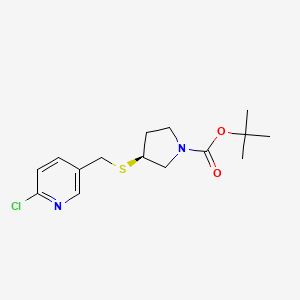
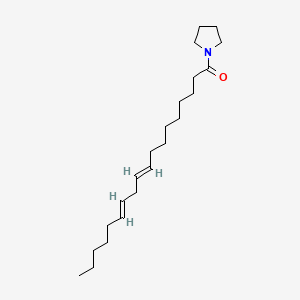
![O-((1-Methyl-1H-benzo[d]imidazol-2-yl)methyl)hydroxylamine](/img/structure/B13969913.png)
